molecular formula C10H15NO2 B3158204 Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 856437-50-8

Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No.: B3158204
CAS No.: 856437-50-8
M. Wt: 181.23 g/mol
InChI Key: WBDDEGSGJCEMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is an organic compound that features a furan ring and a tetrahydrofuran ring connected via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine typically involves the reaction of furan-3-ylmethanol with tetrahydrofuran-2-ylmethylamine under specific conditions. One common method includes:

    Starting Materials: Furan-3-ylmethanol and tetrahydrofuran-2-ylmethylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amine linkage.

    Procedure: The furan-3-ylmethanol is first converted to its corresponding chloride derivative, which is then reacted with tetrahydrofuran-2-ylmethylamine to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various alkylated or acylated amine derivatives.

Scientific Research Applications

Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethylamine: Similar structure but lacks the tetrahydrofuran ring.

    Tetrahydrofuran-2-ylmethylamine: Similar structure but lacks the furan ring.

    Furan-3-ylmethylamine: Similar structure but lacks the tetrahydrofuran ring.

Uniqueness

Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is unique due to the presence of both furan and tetrahydrofuran rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(furan-3-ylmethyl)-1-(oxolan-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-10(13-4-1)7-11-6-9-3-5-12-8-9/h3,5,8,10-11H,1-2,4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDDEGSGJCEMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
Reactant of Route 2
Reactant of Route 2
Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
Reactant of Route 3
Reactant of Route 3
Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
Reactant of Route 4
Reactant of Route 4
Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
Reactant of Route 5
Reactant of Route 5
Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
Reactant of Route 6
Reactant of Route 6
Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.